Cletoquine-d4 Oxalate is synthesized through a series of chemical reactions that involve the deuteration of cletoquine. The synthesis typically employs deuterated reagents and catalysts to selectively replace hydrogen atoms with deuterium atoms, enhancing the compound's stability and providing valuable isotopic labeling for research purposes .
The synthesis of Cletoquine-d4 Oxalate involves several key steps:
The synthetic routes typically involve:
Cletoquine-d4 Oxalate has a complex molecular structure characterized by its quinoline ring system and multiple functional groups. The molecular formula is , reflecting its composition.
Cletoquine-d4 Oxalate participates in several types of chemical reactions:
These reactions are significant for developing new derivatives and understanding the compound's behavior in biological systems. The major products from these reactions include various deuterated analogs that serve as research tools.
Cletoquine-d4 Oxalate exerts its effects primarily through interference with biological processes in parasites. It targets the heme detoxification pathway within malaria parasites, leading to toxic heme accumulation and subsequent parasite death. Additionally, it modulates immune responses, indicating potential therapeutic applications in autoimmune diseases .
Cletoquine-d4 Oxalate has diverse scientific applications:
Cletoquine-d4 Oxalate is a deuterium-labeled isotopologue of the active metabolite Desethylhydroxychloroquine (Cletoquine). Its systematic IUPAC name is 2-((4-((7-Chloroquinolin-4-yl)amino)-1,1,2,2-tetradeuteriopentyl)amino)ethan-1-ol oxalate. The compound features four deuterium atoms at the 1,1,2,2-positions of the pentyl side chain, replacing protium atoms to create a stable isotopic analog. Its molecular formula is C₁₈H₂₀D₄ClN₃O₅, with a molecular weight of 401.88 g/mol [1] [3] [8]. The oxalate counterion (C₂H₂O₄) enhances stability and solubility for analytical applications. Key identifiers include:
Table 1: Chemical Identifiers of Cletoquine-d4 Oxalate
Property | Value |
---|---|
CAS Registry Number | 1216461-57-2 |
Unlabeled CAS (Cletoquine) | 14142-64-4 |
Molecular Formula | C₁₈H₂₀D₄ClN₃O₅ |
SMILES Notation | [²H]C([²H])(CC(C)Nc1ccnc2cc(Cl)ccc12)C([²H])([²H])NCCO.OC(=O)C(=O)O |
Purity Specification | >95% (HPLC) |
The development of Cletoquine-d4 Oxalate is rooted in efforts to overcome analytical challenges in quantifying hydroxychloroquine (HCQ) metabolism. Originally synthesized in 1946 to reduce chloroquine toxicity, HCQ gained prominence in autoimmune disease management [9]. By the 2010s, researchers sought to understand its metabolic fate, particularly the role of its major active metabolite Cletoquine (Desethylhydroxychloroquine). This spurred demand for isotopic standards to enable precise tracking of metabolite distribution.
Deuterated analogs like Cletoquine-d4 emerged as essential tools due to:
Table 2: Key Milestones in Deuterated HCQ Metabolite Research
Timeframe | Development | Research Impact |
---|---|---|
1946 | Synthesis of Hydroxychloroquine | Provided less toxic antimalarial/anti-autoimmune agent |
1985–1996 | Characterization of Cletoquine as HCQ metabolite | Identified major bioactive metabolite [1] |
2010s | Commercial synthesis of Cletoquine-d4 Oxalate | Enabled sensitive LC-MS/MS quantification |
2020 | COVID-19 autophagy studies | Renewed demand for HCQ metabolite standards [4] |
Cletoquine (Desethylhydroxychloroquine) is the primary pharmacologically active metabolite of HCQ, generated via hepatic cytochrome P450 enzymes (CYP2D6, CYP3A4, CYP3A5, and CYP2C8) [2] [4]. Cletoquine-d4 Oxalate serves as an isotopic analog for tracking this metabolite in biological matrices. Its core applications include:
► Pharmacokinetic Tracer Studies
As an internal standard in LC-MS/MS, Cletoquine-d4 corrects for extraction efficiency and ion suppression in complex samples. Its near-identical chemical properties to native Cletoquine—coupled with a +4 Da mass shift—allow unambiguous detection in blood/tissue homogenates. Research demonstrates linear quantitation from 1–2000 ng/mL (R² > 0.998) in mouse models, enabling low-volume blood sampling crucial for preclinical trials [9].
► Metabolic Pathway Elucidation
The deuterium label permits differentiation between endogenous and exogenous compounds when studying:
► Therapeutic Mechanism Probes
Cletoquine retains HCQ’s bioactivities but with distinct pharmacodynamics. The deuterated form aids research into:
Table 3: Key Hydroxychloroquine Metabolites Quantified Using Cletoquine-d4
Metabolite | Abbr. | Role in HCQ Pharmacology | Detection Specificity with Cletoquine-d4 |
---|---|---|---|
Desethylhydroxychloroquine | DHCQ | Primary active metabolite | Co-elution resolution in LC-MS/MS |
Desethylchloroquine | DCQ | Secondary metabolite | Distinct MRM transitions (m/z 292.3→114.45) |
Bisdesethylchloroquine | BDCQ | Linked to ocular toxicity | Separate retention time (3.8 min) [9] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1